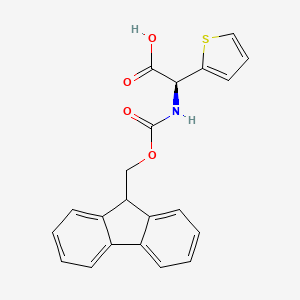

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Fmoc-D-(2-Thienyl)glycine, also known as Fmoc-(S)-2-Thienylglycine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, is a compound with a variety of applications in proteomics studies and solid phase peptide synthesis techniques .

Target of Action

The primary target of Fmoc-D-(2-Thienyl)glycine is the amine group in peptide chains . The compound acts as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-D-(2-Thienyl)glycine operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial for the correct formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the sequential addition of amino acids in a controlled manner, facilitating the synthesis of complex peptides .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-(2-Thienyl)glycine are largely determined by its role in peptide synthesis. Instead, it is removed during the synthesis process .

Result of Action

The use of Fmoc-D-(2-Thienyl)glycine results in the successful synthesis of peptide chains . By protecting the amine group, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of Fmoc-D-(2-Thienyl)glycine is influenced by the conditions of the peptide synthesis process . For instance, the presence of a base like piperidine is necessary for the removal of the Fmoc group . Therefore, the compound’s efficacy and stability are dependent on the specific environment and conditions of the synthesis process .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, often referred to as Fmoc-Thiophenyl-Acetic Acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a thiophenyl acetic acid moiety. The Fmoc group is known for its stability and protection during chemical reactions, while the thiophenyl component can enhance biological interactions through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to Fmoc-Thiophenyl-Acetic Acid exhibit a range of biological activities, particularly in inhibiting key enzymes and modulating cellular pathways. The following sections summarize the findings from various studies.

Inhibition of Enzymes

- Inhibition of InhA : Studies have shown that related compounds effectively inhibit InhA, an enzyme critical in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition is vital for developing new anti-tuberculosis agents .

- Histone Deacetylase (HDAC) Inhibition : Some derivatives have demonstrated potent inhibition against class I and II HDACs, with IC50 values ranging from 14 to 67 nM. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Activity : Research has indicated that fluorenone derivatives, which share structural similarities with Fmoc-Thiophenyl-Acetic Acid, possess significant antiproliferative properties. Compounds with linear alkyl side chains have shown improved activity compared to those with branched or bulky groups .

The mechanism by which Fmoc-Thiophenyl-Acetic Acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group provides stability during synthesis and enhances solubility, while the thiophenyl moiety may engage in hydrogen bonding and hydrophobic interactions with biological targets.

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Enzyme/Pathway | Activity | IC50 (nM) |

|---|---|---|---|

| Fmoc-Thiophenyl-Acetic Acid | InhA | Inhibition | TBD |

| Azumamide C | HDAC1-3 | Inhibition | 14 - 67 |

| Fluorenone Derivative | Topoisomerase IB | Antiproliferative | TBD |

Case Studies

- Mycobacterium tuberculosis : A study reported the synthesis and screening of several fluorenone derivatives against M. tuberculosis strains. Compounds that inhibited InhA showed promise as potential anti-tuberculosis agents, highlighting the importance of structural modifications for enhancing efficacy .

- Cancer Research : The evaluation of azumamides against HDAC isoforms revealed selective inhibition patterns that could be exploited for therapeutic purposes in cancer treatment. The findings indicate that modifications in the chemical structure significantly influence biological activity .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQXSEXNUPRHPV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152517 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211682-13-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211682-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.